Ethyl 2-cyanononanoate
CAS No.: 1114-73-4
Cat. No.: VC20949003
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114-73-4 |
|---|---|
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.3 g/mol |
| IUPAC Name | ethyl 2-cyanononanoate |
| Standard InChI | InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h11H,3-9H2,1-2H3 |
| Standard InChI Key | RLFOJKJGCRFYMW-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(C#N)C(=O)OCC |
| Canonical SMILES | CCCCCCCC(C#N)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Ethyl 2-cyanononanoate is a well-defined chemical entity registered in multiple chemical databases. Its fundamental chemical identity parameters are presented in Table 1.
Table 1: Chemical Identity Parameters of Ethyl 2-Cyanononanoate
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A nonane backbone (nine-carbon chain)
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A cyano group (C≡N) at the C2 position
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An ethyl ester group (-COOC₂H₅) also at the C2 position
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An alpha-carbon center bearing both the nitrile and ester functionalities
This structural arrangement creates an alpha-cyano ester, where both electron-withdrawing groups (cyano and carbonyl) are attached to the same carbon atom, significantly influencing the compound's reactivity profile and making it particularly valuable for synthetic applications.
Physical and Chemical Properties
| Property | Characteristic |
|---|---|
| Physical State | Liquid at standard temperature and pressure |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Readily soluble in organic solvents (alcohols, ethers, chlorinated solvents); limited water solubility |
| Stability | Relatively stable under standard storage conditions; sensitive to strong acids and bases |
| The long hydrocarbon chain (nonane backbone) contributes to the lipophilic character of the molecule, affecting its solubility profile and physical behavior. The polarity introduced by the cyano and ester groups influences intermolecular interactions, potentially impacting properties such as boiling point and viscosity. |
Chemical Reactivity
The chemical reactivity of ethyl 2-cyanononanoate is primarily determined by its functional groups and their electronic effects. As an alpha-cyano ester, the compound exhibits distinct reactivity patterns that can be leveraged in various chemical transformations.
Table 3: Reactive Sites and Associated Chemistry
| Reactive Site | Characteristic Reactions |
|---|---|
| Cyano Group (C≡N) | Hydrolysis to amide or carboxylic acid; Reduction to primary amine; Nucleophilic addition |
| Ester Group (-COOC₂H₅) | Hydrolysis to carboxylic acid; Transesterification; Reduction to alcohol; Amidation |
| Alpha Carbon (C2) | Deprotonation; Alkylation; Aldol-type condensations; Michael additions |
| The alpha carbon in ethyl 2-cyanononanoate is particularly acidic due to the adjacent electron-withdrawing cyano and ester groups, making it susceptible to deprotonation under basic conditions. This property enables various carbon-carbon bond-forming reactions that are valuable in synthetic organic chemistry. |
Reaction Mechanism for Alkylation Route
The synthesis via alkylation of ethyl cyanoacetate proceeds through the following mechanistic steps:
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Deprotonation of ethyl cyanoacetate by a strong base (e.g., NaH or NaOEt) to form a resonance-stabilized carbanion
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Nucleophilic attack of the carbanion on the electrophilic carbon of 1-bromoheptane
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Formation of the carbon-carbon bond with simultaneous displacement of the bromide leaving group
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Protonation during workup to yield the final product
This synthetic approach takes advantage of the acidity of the alpha hydrogen in ethyl cyanoacetate (pKa ≈ 9), which is significantly enhanced by the adjacent electron-withdrawing cyano and ester groups.
| Spectroscopic Method | Key Features |
|---|---|
| ¹H NMR | Characteristic signals for: ethyl ester (quartet at ~4.2 ppm, triplet at ~1.3 ppm); methine proton at C2 (multiplet at ~3.5 ppm); long alkyl chain protons (complex multiplets at 0.8-2.0 ppm) |
| ¹³C NMR | Distinctive peaks for: cyano carbon (~120 ppm); carbonyl carbon (~165 ppm); alpha carbon (~40 ppm); ethyl ester carbons (~60 ppm, ~14 ppm); alkyl chain carbons (15-35 ppm) |
| IR Spectroscopy | Strong absorption bands for: C≡N stretching (~2250 cm⁻¹); C=O stretching (~1735 cm⁻¹); C-O stretching (~1200 cm⁻¹); C-H stretching (2800-3000 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 211; fragmentation pattern likely showing loss of ethoxy group (m/z -45) and sequential alkyl chain fragmentations |
| These spectroscopic features would be essential for confirming the structure and assessing the purity of synthesized ethyl 2-cyanononanoate samples in research and industrial settings. |
Applications in Organic Synthesis
Ethyl 2-cyanononanoate, with its bifunctional character and reactive alpha position, serves as a versatile building block in organic synthesis. Its potential applications span multiple domains of chemistry and materials science.
Synthetic Utility
The principal applications of ethyl 2-cyanononanoate in organic synthesis leverage its reactive functional groups and carbon skeleton:
Table 6: Synthetic Applications of Ethyl 2-Cyanononanoate
| Application | Description | Product Classes |
|---|---|---|
| Heterocycle Synthesis | Transformation of the cyano and ester groups to construct nitrogen-containing heterocycles | Pyridines, pyrroles, pyrrolidines, and related heterocyclic systems |
| Peptide Mimetics | Incorporation into peptide-like structures as a modified amino acid equivalent | Peptidomimetics with altered conformational preferences |
| Functional Lipids | Utilization of the long alkyl chain with polar functional groups | Amphiphilic compounds, surfactants, lipid analogs |
| Building Blocks | Selective functional group transformations to access diverse structural motifs | Complex organic molecules with defined stereochemistry |
| The versatility of ethyl 2-cyanononanoate in organic synthesis stems from the differential reactivity of its functional groups, allowing for selective transformations under controlled conditions. |
Transformation Pathways
Ethyl 2-cyanononanoate can undergo various chemical transformations that modify its functional groups while preserving or extending its carbon framework:
Table 7: Key Transformation Pathways
| Transformation | Reaction Conditions | Resulting Functionality |
|---|---|---|
| Cyano Hydrolysis | H₂O, acid or base catalyst, heat | Amide or carboxylic acid group |
| Ester Hydrolysis | Aqueous NaOH or KOH, alcohol solvent | Carboxylate salt |
| Reduction (Selective) | DIBAL-H, -78°C, toluene | Aldehyde (from ester) or imine (from nitrile) |
| Reduction (Complete) | LiAlH₄, THF, 0°C to RT | Amino alcohol derivative |
| Base-catalyzed Condensation | Aldehydes or ketones, base catalyst | α,β-Unsaturated derivatives |
| These transformations highlight the synthetic versatility of ethyl 2-cyanononanoate as a platform for accessing structurally diverse compounds with potential applications in pharmaceutical research and materials science. |
| Research Area | Rationale | Methodology |
|---|---|---|
| Enzyme Inhibition | Alpha-cyano esters can act as covalent or competitive inhibitors of various enzymes | In vitro enzyme assays, molecular modeling |
| Antimicrobial Activity | Cyano-functionalized compounds have shown antimicrobial properties | Microbial growth inhibition assays |
| Structure-Activity Relationships | Systematic modification of functional groups to optimize biological activity | Medicinal chemistry approach, combinatorial synthesis |
| Metabolic Stability | Understanding biotransformation pathways of cyano-ester compounds | In vitro metabolism studies, LC-MS analysis |
| These research directions could provide valuable insights into the biological behavior of ethyl 2-cyanononanoate and related compounds, potentially leading to applications in medicinal chemistry and pharmaceutical development. |
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